
Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thioester derivative of pyrrolidine and has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Organocatalytic Applications
Catalysis in Asymmetric Synthesis
The application of pyrrolidine-based catalysts, derived from L-proline, showcases their efficiency in the asymmetric Michael addition reactions. These catalysts facilitate the synthesis of various γ-nitro carbonyl compounds with high yields and excellent stereoselectivity. This demonstrates the potential of using Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate derivatives in organocatalysis to achieve precise control over product configuration in synthetic organic chemistry (Singh et al., 2013).
Synthesis of Novel Compounds
Synthesis of Heterocyclic Compounds
The study by Tamaddon and Azadi (2018) explores the synthesis of nicotinium methane sulfonate (NMS) from nicotine, highlighting the dual acid and base functional groups of NMS. This underscores the versatility of Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate and related compounds in facilitating the synthesis of heterocyclic compounds with potential biological activities (Tamaddon & Azadi, 2018).
Antimicrobial Applications
Antimicrobial Compound Synthesis
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This research highlights the potential of Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate derivatives in creating antimicrobial agents through the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).
Propriétés
IUPAC Name |
methyl 2-[1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S2/c1-22-16(19)12-23-13-7-9-17(11-13)15(18)8-10-24(20,21)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKVQCQGBMRNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
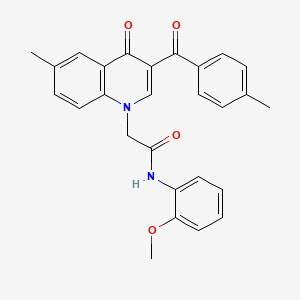
![4-fluoro-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2813247.png)

![4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2813249.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2813250.png)
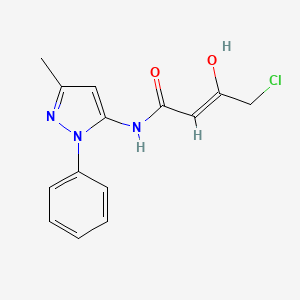
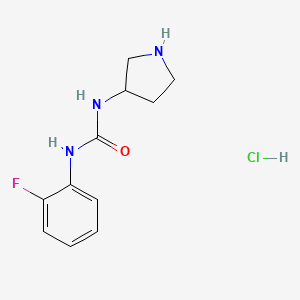
![N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813254.png)
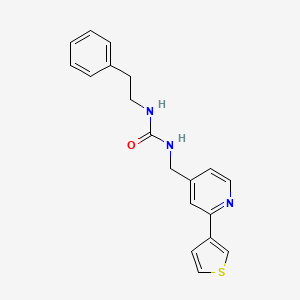


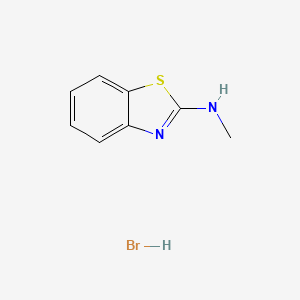
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813260.png)